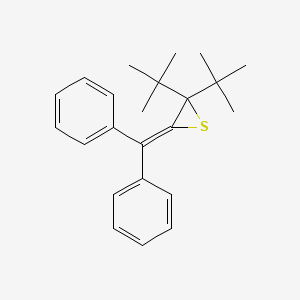
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorophenyl group and a carbamate moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with 2-chlorobenzaldehyde to form the benzothiazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
科学研究应用
Chemistry
In chemistry, (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agriculture.
作用机制
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell division and growth, leading to the disruption of cellular processes. This inhibition results in the suppression of microbial growth and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Benzothiazole: A simpler derivative with similar biological activities.
Benzoxazole: A structurally related compound with an oxygen atom in place of sulfur.
Benzisothiazolinone: Another benzothiazole derivative with antimicrobial properties.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, chlorophenyl group, and N-methylcarbamate moiety. This unique structure imparts specific biological activities and chemical reactivity, making it valuable in various applications.
属性
CAS 编号 |
104030-01-5 |
|---|---|
分子式 |
C16H13ClN2O2S |
分子量 |
332.8 g/mol |
IUPAC 名称 |
[1,3-benzothiazol-2-yl-(2-chlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13ClN2O2S/c1-18-16(20)21-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)22-15/h2-9,14H,1H3,(H,18,20) |
InChI 键 |
ZAUVHMZXVWHWNU-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


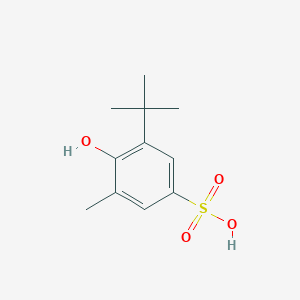
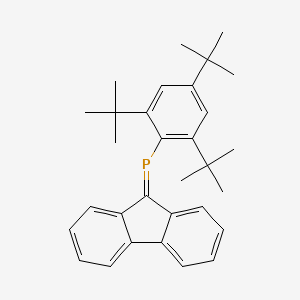


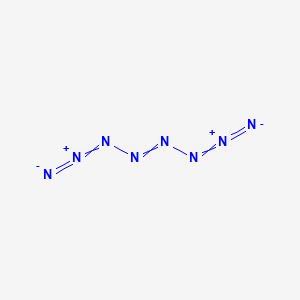

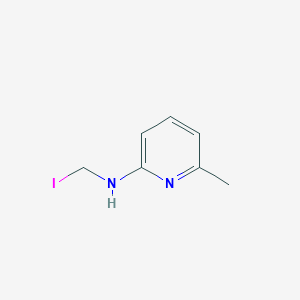
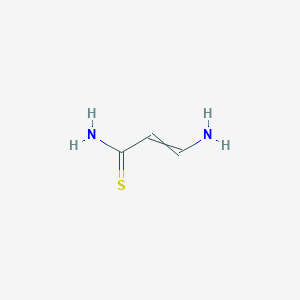
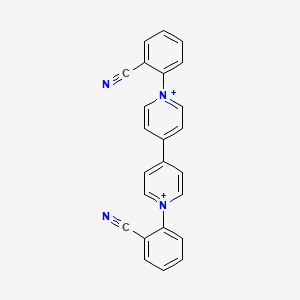
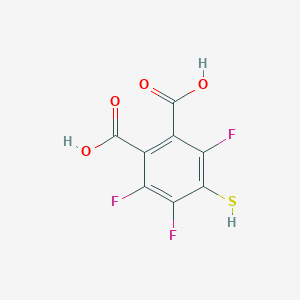

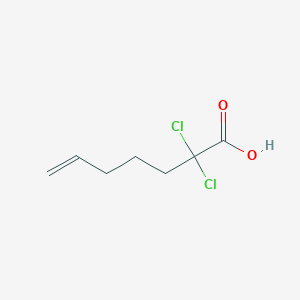
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)
